1,4-Dichloroisoquinoline-7-sulfonyl chloride
Overview
Description
Isoquinoline derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and as intermediates in organic synthesis. The introduction of sulfonyl chloride groups into the isoquinoline structure, such as in "1,4-Dichloroisoquinoline-7-sulfonyl chloride," enhances its reactivity and allows for further functionalization. This modification is crucial for the development of new chemical entities with potential biological activities.
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves cascade reactions, where multiple bonds are formed in a single operational step. For example, Zhu et al. (2016) described a cascade three-component halosulfonylation of 1,7-enynes to synthesize densely functionalized 3,4-dihydroquinolin-2(1H)-ones, showcasing the complexity and efficiency of modern synthetic methods in creating isoquinoline structures (Zhu et al., 2016).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives, including those with sulfonyl chloride groups, often shows interesting features due to the presence of halogens and sulfonyl groups. Ohba et al. (2012) discussed the crystal structures of 4-fluoroisoquinoline-5-sulfonyl chloride derivatives, highlighting how sulfonyl and halogen atoms influence the molecular conformation (Ohba et al., 2012).
Chemical Reactions and Properties
Isoquinoline derivatives with sulfonyl chloride groups participate in a variety of chemical reactions, including sulfonylation, which introduces sulfonyl groups into other molecules. For instance, Liang et al. (2015) demonstrated copper-catalyzed C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides, showcasing the reactivity of such structures (Liang et al., 2015).
Scientific Research Applications
Synthesis of Complex Organic Molecules
Research has demonstrated the utility of sulfonyl chlorides in the synthesis of complex organic molecules. For example, the study of three derivatives of 4-fluoro-5-sulfonylisoquinoline illustrates the structural effects of sulfonyl chloride substitutions on isoquinoline derivatives, highlighting their potential in designing molecules with specific physical and chemical properties (Ohba et al., 2012).
Catalysts in Chemical Synthesis
Sulfonyl chlorides have been used as catalysts or key reagents in facilitating chemical reactions. For instance, a novel nanosized N-sulfonated Brönsted acidic catalyst was introduced for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, showcasing the role of sulfonyl derivatives in enhancing reaction efficiency (Goli-Jolodar et al., 2016).
Copper-Catalyzed Sulfonylation
The copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides has been described, illustrating the selective modification of quinoline rings. This method underlines the adaptability of sulfonyl chlorides in targeted chemical transformations, leading to products with varied functional groups and potential applications in drug development and other areas (Liang et al., 2015).
Safety And Hazards
The compound is classified as dangerous, with hazard statements H301-H311-H314-H331 . These statements indicate that the compound is toxic if swallowed, in contact with skin, causes severe skin burns and eye damage, and is toxic if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
1,4-dichloroisoquinoline-7-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO2S/c10-8-4-13-9(11)7-3-5(16(12,14)15)1-2-6(7)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTOICZCRRXFKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=NC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586543 | |
Record name | 1,4-Dichloroisoquinoline-7-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloroisoquinoline-7-sulfonyl chloride | |
CAS RN |
223671-80-5 | |
Record name | 1,4-Dichloroisoquinoline-7-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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